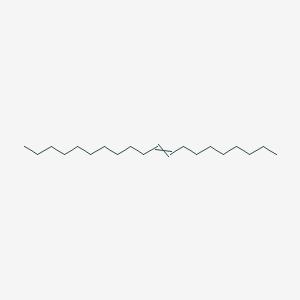
9-Eicosene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Eicosene is an organic compound with the molecular formula C20H40 It is a long-chain hydrocarbon with a double bond located at the ninth carbon atom, making it an unsaturated hydrocarbonIt is commonly found in various natural sources, including essential oils and plant extracts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Eicosene can be achieved through various methods. One common approach involves the catalytic hydrogenation of eicosyne, which is a twenty-carbon alkyne. The reaction typically requires a catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, this compound can be produced through the oligomerization of ethylene. This process involves the polymerization of ethylene molecules to form longer carbon chains, followed by selective hydrogenation to introduce the desired double bond at the ninth carbon position .
Análisis De Reacciones Químicas
Types of Reactions
9-Eicosene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form eicosanoic acid or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The double bond in this compound can be reduced to form eicosane using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalo derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or ozone in a controlled environment.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Chlorine or bromine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Eicosanoic acid and other oxygenated compounds.
Reduction: Eicosane.
Substitution: Dihalo derivatives such as 9,10-dichloroeicosane.
Aplicaciones Científicas De Investigación
9-Eicosene has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: this compound is studied for its role in pheromone communication in insects. It is known to act as a pheromone component in certain species, influencing mating behaviors.
Medicine: Research has explored its potential antimicrobial and antioxidant properties, making it a candidate for developing new therapeutic agents.
Industry: This compound is used in the formulation of fragrances and as a fixative in perfumes due to its stability and pleasant odor
Mecanismo De Acción
The mechanism of action of 9-Eicosene varies depending on its application:
Pheromone Communication: In insects, this compound binds to specific olfactory receptors, triggering a signaling cascade that influences mating behavior.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.
Antioxidant Activity: This compound scavenges free radicals, preventing oxidative damage to cells and tissues.
Comparación Con Compuestos Similares
Similar Compounds
9-Octadecene: An unsaturated hydrocarbon with a double bond at the ninth carbon atom but with eighteen carbon atoms in total.
9-Nonadecene: Similar structure but with nineteen carbon atoms.
9-Hexadecene: A shorter chain alkene with sixteen carbon atoms and a double bond at the ninth position.
Uniqueness
9-Eicosene is unique due to its specific chain length and the position of the double bond, which confer distinct physical and chemical properties. Its longer carbon chain compared to similar alkenes results in higher boiling and melting points, making it suitable for specific industrial applications .
Propiedades
IUPAC Name |
icos-9-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLKUUBSZXVVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














